molecular formula C16H11N5O2S B2962158 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034266-55-0

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2962158
CAS No.: 2034266-55-0
M. Wt: 337.36
InChI Key: KHGANQSAKDNXBO-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a pyrazine ring substituted with a furan-2-yl moiety. The benzo[c][1,2,5]thiadiazole unit is a bicyclic heteroaromatic system known for its electron-deficient nature, which enhances binding interactions in biological systems.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGANQSAKDNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antiviral, anticancer, and antimicrobial properties, based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C17H13N3O4S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{4}\text{S}

Molecular Weight: 323.30 g/mol
CAS Number: 2034369-87-2
Molecular Formula: C17H13N3O4S

1. Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of thiadiazole have shown efficacy against various viral targets. In one study, thiazolidinone derivatives were reported to inhibit the activity of NS5B RNA polymerase by over 95% in vitro .

CompoundTargetIC50 (μM)
Thiazolidinone Derivative 1HCV NS5B32.2
Thiazolidinone Derivative 2HCV NS5B31.9

These findings suggest that the structural features of the compound may facilitate interactions with viral proteins, potentially leading to effective antiviral agents.

2. Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, certain benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds with specific substitutions on the thiadiazole ring showed enhanced activity against HepG2 and SGC-7901 cancer cell lines .

CompoundCell LineEC50 (μg/mL)
Benzamide Derivative 1HepG26
Benzamide Derivative 2SGC-79019

The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation pathways.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing furan and pyrazine moieties have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to increased antimicrobial activity .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of related compounds against Dengue Virus (DENV), a derivative with a similar structure exhibited an EC50 value of 7.2 ± 0.3 μM, indicating substantial antiviral activity .

Case Study 2: Anticancer Evaluation

A clinical trial involving patients with advanced cancers treated with benzamide derivatives demonstrated promising results, with a notable number achieving partial responses and improved survival rates .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, emphasizing variations in substituents and heterocyclic components:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target) Benzo[c][1,2,5]thiadiazole Pyrazine-furan methylene Not provided Not provided N/A
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Pyridine-pyrrolidinone methylene C17H15N5O2S 353.4
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Cyclopentyl, trifluoromethylpyrazole ethyl C18H18F3N5OS 409.4
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Cyclopropylpyrazole-thiophene ethyl C19H17N5OS2 395.5
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole Piperidine-sulfamoyl methyl C17H25N3O5S 383.5

Key Observations :

  • Heterocyclic Diversity : The target compound’s furan-pyrazine group contrasts with analogs featuring pyridine (e.g., ), pyrazole (e.g., ), or thiophene (e.g., ). Thiophene, being more electron-rich than furan, may enhance binding to hydrophobic pockets in biological targets .
  • Substituent Effects : Trifluoromethyl groups (e.g., ) improve metabolic stability, while sulfonamide moieties (e.g., ) enhance solubility and target specificity.

Pharmacological Activity and Mechanism

While direct data for the target compound are lacking, related compounds provide insights:

  • Anticancer Activity : Thiazole-thiadiazole hybrids (e.g., compounds 7b and 11 in ) exhibit potent activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL). The benzo[c][1,2,5]thiadiazole core likely contributes to DNA intercalation or kinase inhibition .
  • NRP1 Antagonism : EG00229 (), a benzo[c][1,2,5]thiadiazole sulfonamide, inhibits VEGF-A/NRP1 interactions, suggesting the core’s utility in antiangiogenic therapies .

Structure-Activity Relationship (SAR) Insights

  • Electron-Deficient Core : The benzo[c][1,2,5]thiadiazole enhances π-π interactions with aromatic residues in target proteins .
  • Substituent Flexibility : Pyrazine’s 3-position substitution (furan vs. thiophene in ) modulates steric and electronic profiles, affecting binding kinetics .

Q & A

Q. What synthetic routes are commonly employed to prepare N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of pyrazine and benzothiadiazole precursors. For example:

  • Step 1 : Coupling of furan-2-yl groups to pyrazine via Sonogashira or Suzuki-Miyaura cross-coupling under Pd catalysis .
  • Step 2 : Methylation of the pyrazine moiety using methyl iodide or formaldehyde in the presence of reducing agents (e.g., NaBH₄) to introduce the methyl bridge .
  • Step 3 : Amide bond formation between the benzothiadiazole-carboxylic acid and the pyrazine-methyl intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or DCM .
    Key solvents include DMF, acetonitrile, and THF, with reaction times ranging from 12–48 hours under nitrogen.

Q. How is the compound characterized for structural confirmation?

A combination of spectroscopic and analytical methods is used:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, C-N stretches in benzothiadiazole at ~1350 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., furan protons at δ 6.3–7.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) and carbon connectivity .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content (deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity or binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates molecular orbitals, charge distribution, and reaction pathways (e.g., nucleophilic attack on the benzothiadiazole ring) .
  • Molecular Docking : Predicts interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The furan and pyrazine moieties often engage in π-π stacking and hydrogen bonding .
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., Gaussian 09) optimize transition states and intermediates in synthetic pathways .

Q. How can contradictions in spectral or analytical data be resolved during characterization?

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., pyrazine-methyl derivatives in ).
  • X-ray Crystallography : Resolves ambiguities in bond lengths and angles (e.g., co-crystal structures of related thiadiazole derivatives ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when elemental analysis discrepancies arise (e.g., isotopic peaks for Cl or S atoms) .

Q. What strategies optimize the compound’s biological activity in anticancer assays?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the furan or benzothiadiazole rings. For example:
    • Electron-withdrawing groups (e.g., -NO₂) on benzothiadiazole enhance cytotoxicity .
    • Bulky substituents on pyrazine reduce off-target effects .
  • In Vitro Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to controls like doxorubicin .

Q. How are reaction intermediates isolated and validated in multi-step syntheses?

  • Flash Chromatography : Purify intermediates using gradients of ethyl acetate/hexane .
  • TLC Monitoring : Track reaction progress with silica plates (e.g., Rf values ~0.3–0.5 for amide intermediates ).
  • In Situ Spectroscopy : Use FT-IR probes to detect transient intermediates (e.g., thioamide formation in ).

Methodological Considerations

Q. What precautions are critical during amide bond formation?

  • Moisture Control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of activated carboxylic acids .
  • Catalyst Selection : Use DMAP as a nucleophilic catalyst to accelerate coupling .
  • Workup : Extract unreacted reagents with saturated NaHCO₃ to avoid contamination .

Q. How is the compound stabilized for long-term storage?

  • Lyophilization : Freeze-dry in inert atmospheres to prevent oxidation of the thiadiazole ring .
  • Storage Conditions : Keep at –20°C in amber vials with desiccants (e.g., silica gel) to avoid photodegradation .

Data Interpretation and Reporting

  • Spectral Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyrazine-furan methylene protons) .
  • Statistical Validation : Report biological data with p-values (e.g., Student’s t-test) and replicate experiments (n ≥ 3) .

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